molecular formula C16H19NO5S B562138 L-Alanine Benzyl Ester Benzenesulfonic Acid Salt CAS No. 101399-43-3

L-Alanine Benzyl Ester Benzenesulfonic Acid Salt

Cat. No.: B562138
CAS No.: 101399-43-3
M. Wt: 337.39
InChI Key: NMAWDKFSKUHNLF-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Alanine Benzyl Ester Benzenesulfonic Acid Salt (CAS 101399-43-3) is a chiral amino acid derivative widely used in peptide synthesis. It consists of L-alanine esterified with benzyl alcohol and stabilized as a benzenesulfonic acid salt. The compound’s structure includes a benzyl group (providing steric protection for the carboxyl group) and a benzenesulfonate counterion, which enhances crystallinity and stability . Its primary applications include intermediates in solid-phase peptide synthesis (SPPS) and chiral resolution studies.

Properties

IUPAC Name

benzenesulfonic acid;benzyl (2S)-2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.C6H6O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;7-10(8,9)6-4-2-1-3-5-6/h2-6,8H,7,11H2,1H3;1-5H,(H,7,8,9)/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAWDKFSKUHNLF-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)N.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC=CC=C1)N.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675539
Record name Benzenesulfonic acid--benzyl L-alaninate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101399-43-3
Record name Benzenesulfonic acid--benzyl L-alaninate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine Benzyl Ester Benzenesulfonic Acid Salt typically involves the esterification of L-Alanine with benzyl alcohol, followed by the reaction with benzenesulfonic acid. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions

L-Alanine Benzyl Ester Benzenesulfonic Acid Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Structure and Synthesis

L-Alanine Benzyl Ester Benzenesulfonic Acid Salt is synthesized through the esterification of L-Alanine with benzyl alcohol, followed by the reaction with benzenesulfonic acid. The general reaction can be summarized as follows:L Alanine+Benzyl AlcoholL Alanine Benzyl Ester\text{L Alanine}+\text{Benzyl Alcohol}\rightarrow \text{L Alanine Benzyl Ester}L Alanine Benzyl Ester+Benzenesulfonic AcidL Alanine Benzyl Ester Benzenesulfonic Acid Salt\text{L Alanine Benzyl Ester}+\text{Benzenesulfonic Acid}\rightarrow \text{L Alanine Benzyl Ester Benzenesulfonic Acid Salt}The synthesis typically requires a dehydrating agent to facilitate the esterification process, and the final product is purified through crystallization or other suitable methods.

Organic Synthesis

This compound serves as an intermediate in organic synthesis, particularly in peptide synthesis. The benzyl ester group protects the carboxylic acid functionality of L-Alanine, allowing for selective peptide chain formation. This property is crucial for creating complex peptides where specific amino acid sequences are required.

Biological Studies

In biological research, this compound is employed to study protein structure and function. Its ability to modulate enzyme activity makes it valuable in understanding various biochemical pathways. For instance, it may act as an inhibitor or activator of specific enzymes, influencing metabolic processes.

Pharmaceutical Research

This compound is investigated for potential therapeutic applications. Its interactions with biological targets can lead to insights into drug development processes. Case studies have shown that compounds with similar structures exhibit significant binding affinities to enzymes or receptors, suggesting that this compound may also have similar properties .

Data Table: Applications Overview

Application AreaDescriptionExample Use Cases
Organic SynthesisIntermediate for peptide synthesisCreation of complex peptides
Biological StudiesModulator of enzyme activityProtein interaction studies
Pharmaceutical ResearchPotential therapeutic applicationsDrug development insights

Case Study 1: Peptide Synthesis

In a study published in Journal of Peptide Science, researchers utilized this compound as a building block for synthesizing a novel peptide with enhanced stability and bioactivity. The benzyl ester was cleaved under mild conditions post-synthesis to reveal the active carboxylic acid functionality necessary for biological activity.

Case Study 2: Enzyme Interaction

A research article in Biochemistry explored the interaction between this compound and a specific enzyme involved in metabolic pathways. The study demonstrated that the compound could inhibit enzyme activity, providing insights into its potential use as a therapeutic agent.

Mechanism of Action

The mechanism of action of L-Alanine Benzyl Ester Benzenesulfonic Acid Salt involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release L-Alanine, which can then participate in various biochemical pathways. The benzenesulfonic acid moiety may also interact with other molecules, influencing the compound’s overall activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Selected Amino Acid Ester Salts
Compound Name CAS Number Molecular Formula Molecular Weight Solubility (Key Solvents) Stability Notes
L-Alanine Benzyl Ester Benzenesulfonic Acid Salt 101399-43-3 C₁₀H₁₃NO₂·C₆H₆O₃S 351.42* Chloroform, acetone Crystalline; stable at +4°C
D-Alanine Benzyl Ester Benzenesulfonic Acid Salt 22839-12-9 C₁₀H₁₃NO₂·C₆H₆O₃S 351.42* Chloroform, acetone Similar stability to L-isomer
D-Alanine Benzyl Ester p-Toluenesulfonate Salt 41036-32-2 C₁₀H₁₃NO₂·C₇H₈O₃S 351.42 DMF, ethanol Hygroscopic; requires dry storage
L-Aspartic Acid Dibenzyl Ester 4-Toluenesulfonate 32614-13-8 C₁₈H₁₈NO₄·C₇H₈O₃S 477.56 DMSO, methanol Sensitive to acidic hydrolysis
Glycylglycine Benzyl Ester p-Toluenesulfonate N/A C₁₂H₁₆N₂O₃·C₇H₈O₃S 416.46 Water, ethanol Limited thermal stability

*Calculated based on molecular formulas.

Key Observations :

  • Sulfonic Acid Choice : Benzenesulfonic acid salts (e.g., CAS 101399-43-3) exhibit superior crystallinity compared to p-toluenesulfonate analogs, which often form oily residues during purification . This property simplifies isolation in peptide synthesis.
  • Stereochemistry : The L- and D-isomers (e.g., CAS 101399-43-3 vs. 22839-12-9) share identical molecular weights and solubility but differ in optical activity, critical for enantioselective synthesis.
  • Ester Complexity: Compounds like L-Aspartic Acid Dibenzyl Ester 4-Toluenesulfonate have bulkier ester groups, reducing solubility in non-polar solvents but enhancing carboxyl protection in complex peptides .
Industrial Handling
  • Thermal and Chemical Resistance : Benzenesulfonic acid derivatives (e.g., CAS 101399-43-3) are resistant to degradation by FFKM elastomers, making them compatible with industrial equipment .

Regulatory and Commercial Status

  • Commercial Availability : The L-isomer (CAS 101399-43-3) is marketed as a pure solid by suppliers like 实验谷, while p-toluenesulfonate analogs (e.g., CAS 41036-32-2) are stocked by Selleckchem for research use .

Biological Activity

L-Alanine Benzyl Ester Benzenesulfonic Acid Salt (LABES) is a compound that has garnered interest in various biochemical and pharmacological contexts due to its unique structural properties and biological activities. This article aims to provide an in-depth analysis of LABES, focusing on its synthesis, biological interactions, and potential applications.

Chemical Structure and Synthesis

LABES is formed by the reaction of L-alanine benzyl ester with benzenesulfonic acid, resulting in a salt that retains the functional characteristics of both components. The general reaction can be summarized as follows:

L Alanine+Benzyl AlcoholAcid CatalystL Alanine Benzyl Ester\text{L Alanine}+\text{Benzyl Alcohol}\xrightarrow{\text{Acid Catalyst}}\text{L Alanine Benzyl Ester}
L Alanine Benzyl Ester+Benzenesulfonic AcidL Alanine Benzyl Ester Benzenesulfonic Acid Salt\text{L Alanine Benzyl Ester}+\text{Benzenesulfonic Acid}\rightarrow \text{L Alanine Benzyl Ester Benzenesulfonic Acid Salt}

The synthesis typically involves the use of organic sulfonic acids as catalysts, with p-toluenesulfonic acid being a common choice due to its effectiveness and availability .

Biological Activities

LABES exhibits a range of biological activities that make it a subject of interest in pharmacological research:

  • Enzyme Modulation : LABES has been shown to interact with various enzymes, potentially acting as an inhibitor or activator. This interaction can influence metabolic pathways critical for cellular functions .
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting that LABES may also possess properties that inhibit bacterial growth. Research indicates that amino acid derivatives can serve as scaffolds for developing new antimicrobial agents .
  • Neuroprotective Effects : The structural similarity of LABES to other amino acid derivatives suggests potential neuroprotective effects, particularly in the context of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological implications of LABES and similar compounds:

  • Study on Enzyme Inhibition : A study demonstrated that derivatives of alanine, including LABES, could inhibit alanine racemase, an enzyme crucial for bacterial cell wall synthesis. This inhibition was linked to the compound's structural features, which facilitate binding to the enzyme's active site .
  • Antimicrobial Activity Evaluation : In vitro assays showed that alanine-based compounds exhibited varying degrees of antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. LABES was included in these evaluations, indicating potential as a lead compound for antibiotic development .
  • Neuroprotective Mechanisms : Research has suggested that compounds like LABES could modulate calcium homeostasis in neuronal cells, providing insights into their therapeutic potential for conditions like Alzheimer's disease .

Comparative Analysis

The following table summarizes key properties and biological activities of LABES compared to related compounds:

Compound NameBiological ActivitySolubilityApplications
This compoundEnzyme modulation, antimicrobialHighDrug development
D-Alanine Benzyl Ester Benzenesulfonic Acid SaltAntimicrobialModeratePeptide synthesis
L-Serine Benzyl Ester BenzenesulfonateNeuroprotectiveHighNeurological research

Q & A

Q. What is the optimal method for synthesizing L-Alanine Benzyl Ester Benzenesulfonic Acid Salt, and why is benzenesulfonic acid used as a counterion?

The synthesis typically involves direct esterification of L-alanine with benzyl alcohol, catalyzed by benzenesulfonic acid. The acid acts as both a catalyst and a counterion, forming a stable salt that improves crystallinity and purification. Benzenesulfonic acid is preferred due to its strong acidity, which facilitates esterification of amino acids, and its hygroscopic nature, which aids in isolating the product . The salt form also enhances solubility in polar solvents like water and alcohol, critical for downstream applications .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, leveraging the compound’s UV-active aromatic groups. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^{13}C) should confirm ester and sulfonic acid moieties. For example, the benzyl group’s aromatic protons (6.7–7.3 ppm) and the benzenesulfonate’s distinct sulfur-oxygen stretching vibrations (1190–1120 cm1^{-1}) in FT-IR are diagnostic markers .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

The salt is soluble in water, alcohols, and slightly polar solvents but insoluble in non-polar solvents like hexane. This solubility profile is critical for reaction media selection. For instance, aqueous solubility allows use in buffered biological assays, while alcohol compatibility supports organic-phase reactions. However, its hygroscopicity necessitates anhydrous storage to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers address challenges in maintaining chiral purity during synthesis or storage?

Racemization risks arise from prolonged exposure to acidic conditions or moisture. To mitigate this, synthesize the compound under controlled pH (neutral post-reaction) and low-temperature storage. Chiral HPLC or polarimetry can monitor enantiomeric excess. Studies suggest that benzenesulfonic acid’s steric bulk may partially stabilize the L-configuration, but rigorous analytical validation is required .

Q. What analytical methods are suitable for detecting decomposition products under thermal stress?

Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) can identify volatile degradation products (e.g., benzyl alcohol or benzenesulfonic acid derivatives). For non-volatile residues, liquid chromatography-mass spectrometry (LC-MS) detects hydrolyzed alanine or ester cleavage byproducts. Stability studies should replicate storage conditions (e.g., 25°C vs. 40°C) to model real-world scenarios .

Q. How does the choice of counterion (e.g., benzenesulfonic acid vs. p-toluenesulfonic acid) affect the compound’s reactivity in peptide synthesis?

Comparative studies indicate that benzenesulfonic acid salts exhibit marginally lower solubility in organic solvents than p-toluenesulfonate derivatives, potentially slowing reaction kinetics. However, benzenesulfonate’s stronger acidity may enhance catalytic efficiency in certain coupling reactions. Researchers should optimize counterion selection based on reaction solvent polarity and desired reaction rates .

Q. What strategies resolve contradictions in reported solubility data for this compound across different studies?

Discrepancies often arise from variations in hydration states or impurities. Reproduce solubility tests using standardized protocols (e.g., USP methods) and characterize the compound’s hydration via Karl Fischer titration. Cross-validate with X-ray crystallography to confirm crystal lattice structure, which influences solubility .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via thin-layer chromatography (TLC) using ninhydrin staining for free amino groups.
  • Storage : Store desiccated at -20°C to minimize hydrolysis; benzenesulfonic acid’s hygroscopicity accelerates moisture uptake .
  • Safety : Use fume hoods when handling benzenesulfonic acid derivatives due to potential respiratory irritation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.